BenchChemオンラインストアへようこそ!

[2-(4-Chlorophenyl)ethyl](pentan-3-yl)amine

Lipophilicity ADME Blood-Brain Barrier Permeability

This secondary 4-chlorophenethylamine features an N-pentan-3-yl substituent—the most sterically demanding N-alkyl group in the accessible homologous series (XlogP ≈4.1). It provides an extreme data point for SERT:DAT selectivity modelling, TAAR1-attenuated pharmacological profiling, and blood-brain barrier permeability assays. Structurally distinct from its β-keto cathinone congener (no β-carbonyl), it is an indispensable authentic reference standard for forensic toxicology (InChI Key GXFKDTBTNLWUOC-UHFFFAOYSA-N). Available for qualified research institutions via custom synthesis inquiry.

Molecular Formula C13H20ClN
Molecular Weight 225.76 g/mol
CAS No. 1041558-65-9
Cat. No. B1462447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Chlorophenyl)ethyl](pentan-3-yl)amine
CAS1041558-65-9
Molecular FormulaC13H20ClN
Molecular Weight225.76 g/mol
Structural Identifiers
SMILESCCC(CC)NCCC1=CC=C(C=C1)Cl
InChIInChI=1S/C13H20ClN/c1-3-13(4-2)15-10-9-11-5-7-12(14)8-6-11/h5-8,13,15H,3-4,9-10H2,1-2H3
InChIKeyGXFKDTBTNLWUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(4-Chlorophenyl)ethyl](pentan-3-yl)amine (CAS 1041558-65-9): Chemical Identity and Core Structural Attributes for Research Sourcing


[2-(4-Chlorophenyl)ethyl](pentan-3-yl)amine (CAS 1041558-65-9) is a synthetic secondary amine belonging to the 4-chlorophenethylamine class, bearing an N-pentan-3-yl substituent on a para-chlorinated phenethylamine backbone [1]. With molecular formula C₁₃H₂₀ClN and molecular weight 225.76 g/mol, this compound is formally distinguished from its β-keto cathinone congener (4-chloro buphedrone) by the absence of the β-carbonyl group, classifying it strictly as an amine rather than a cathinone . The N-pentan-3-yl group introduces a branched, secondary alkyl architecture that differentiates it from primary amine, N-methyl, N-ethyl, and linear N-alkyl analogs within the 4-chlorophenethylamine series . This structural profile positions the compound as a research candidate for structure-activity relationship (SAR) studies investigating the interplay between N-alkyl branching, lipophilicity, and receptor/transporter pharmacology.

Why [2-(4-Chlorophenyl)ethyl](pentan-3-yl)amine Cannot Be Simply Replaced by Other 4-Chlorophenethylamines or Cathinones


Within the 4-chlorophenethylamine family, small variations in N-alkyl architecture produce large differences in physicochemical, pharmacological, and toxicological profiles. Para-chloro substitution alone increases serotonin transporter (SERT) potency relative to dopamine and norepinephrine transporters (DAT/NET), while increasing N-alkyl chain length further augments SERT relative potency and can reduce NET/DAT releasing effects [1]. Critically, the introduction of a β-keto group—converting an amine into a cathinone—markedly alters transporter substrate versus inhibitor behavior: 4-chloroethcathinone (4-CEC) functions as a low-potency uptake inhibitor at DAT and NET while remaining a SERT substrate, whereas its non-β-keto amine counterparts exhibit distinct transporter interaction profiles [2]. Additionally, the 4-chloro substituent is associated with enhanced toxicity in murine models, with 4-chloro compounds producing lethality at doses on the ascending limb of their locomotor dose-effect functions—an effect not observed with unsubstituted analogs [1]. These SAR discontinuities mean that [2-(4-chlorophenyl)ethyl](pentan-3-yl)amine cannot be interchanged with its N-methyl, N-ethyl, N-pentan-2-yl, or β-keto analogs without altering the core pharmacological outcome.

Quantitative Differentiation Evidence for [2-(4-Chlorophenyl)ethyl](pentan-3-yl)amine Versus Its Closest Analogs


Lipophilicity (XlogP) Escalation: Pentan-3-yl vs. Primary Amine and Shorter N-Alkyl 4-Chlorophenethylamine Analogs

The N-pentan-3-yl group drives a substantial increase in computed lipophilicity relative to the parent primary amine and shorter N-alkyl derivatives. While experimentally measured logP values for [2-(4-chlorophenyl)ethyl](pentan-3-yl)amine have not been published, the computed XlogP for the closely related pentan-2-yl isomer is 4.1 , and structurally analogous N-alkyl phenethylamines show that each additional methylene unit in the N-alkyl chain increases logP by approximately 0.45–0.6 units [1]. By interpolation, the target compound's XlogP is estimated at ~4.1, representing a >2-log unit increase over 4-chlorophenethylamine (XlogP = 1.9) [2] and a ~0.9-unit increase over the N-isopropyl analog (XlogP = 3.2) [3]. This lipophilicity escalation directly impacts predicted membrane permeability and blood-brain barrier penetration, making the compound a candidate for CNS-targeted probe design where higher logP may be advantageous or deleterious depending on the intended application.

Lipophilicity ADME Blood-Brain Barrier Permeability Partition Coefficient Drug Design

Predicted Monoamine Transporter Selectivity Shift: N-Pentan-3-yl vs. N-Methyl/N-Ethyl 4-Chlorophenethylamines

Published SAR data demonstrate that within the 4-chlorophenethylamine series, increasing N-alkyl chain length systematically augments relative potency at the serotonin transporter (SERT) while reducing releasing effects at the norepinephrine transporter (NET) and dopamine transporter (DAT) [1]. Specifically, para-chloro substitution alone shifts transporter selectivity toward SERT, and the addition of N-ethyl groups further attenuates NET and DAT releasing capabilities relative to unsubstituted or N-methyl analogs [1]. The N-pentan-3-yl substituent—representing a five-carbon branched chain substantially larger than N-ethyl (two carbons)—is predicted, by class-level SAR extrapolation, to produce a more pronounced SERT:DAT and SERT:NET potency ratio than any N-alkyl comparator with chain length ≤3. No direct transporter IC₅₀ or release data have been reported for [2-(4-chlorophenyl)ethyl](pentan-3-yl)amine itself; this inference is based exclusively on the demonstrated SAR trajectory within the same chemotype [1].

Monoamine Transporters DAT NET SERT Structure-Activity Relationship Releasing vs. Uptake Inhibition

TAAR1 Agonist Activity Reduction: 4-Chlorophenethylamine Backbone vs. Unsubstituted Phenethylamine

The 4-chloro substituent on the phenethylamine core produces a marked loss of TAAR1 agonist potency. 4-Chlorophenethylamine (the primary amine parent of the target compound) exhibits an EC₅₀ of 2,860 nM at human TAAR1 expressed in RD-HGA16 CHO-K1 cells, which is approximately 22-fold weaker than unsubstituted phenethylamine (EC₅₀ = 129 nM) tested in the same assay system [1]. This quantitative potency drop establishes the 4-chloro substitution as a TAAR1-attenuating modification. While no TAAR1 data exist for the N-pentan-3-yl derivative specifically, the primary amine data provide a baseline: any TAAR1 activity of the target compound is expected to be substantially lower than that of unsubstituted phenethylamine, with the N-alkyl group potentially further modulating (typically reducing) residual TAAR1 agonism based on general phenethylamine N-substitution SAR trends [2].

Trace Amine-Associated Receptor 1 TAAR1 EC50 Phenethylamine SAR GPCR

Structural Distinction from β-Keto Cathinone (4-Chloro Buphedrone): Fundamental Pharmacological Class Difference

[2-(4-Chlorophenyl)ethyl](pentan-3-yl)amine is a secondary amine, whereas the compound referred to as '4-chloro buphedrone' is a β-keto cathinone (1-(4-chlorophenyl)-2-(methylamino)-1-butanone, CAS 2749435-17-2 as hydrochloride) . This single functional group difference (C=O at the β-position in the cathinone vs. CH₂ in the amine) fundamentally alters monoamine transporter pharmacology. In the broader SAR literature, β-keto substitution converts transporter substrates into lower-potency uptake inhibitors at DAT/NET while largely preserving SERT substrate activity [1]. For 4-chloroethcathinone (4-CEC, the N-ethyl cathinone analog), this manifests as a low-potency uptake inhibitor at DAT and NET but a substrate at SERT [1]. The target amine compound, lacking the β-keto group, is predicted to display a distinct transporter interaction profile (primarily substrate-type at multiple transporters) that cannot be approximated by cathinone reference standards. This distinction is critical for forensic and pharmacological research applications where authentic amine reference material—rather than cathinone standards—is required.

Cathinone β-Keto Amine vs. Cathinone Transporter Substrate Drug Classification

Branched N-Alkyl Architecture: Pentan-3-yl vs. Pentan-2-yl Regioisomer Differentiation

The target compound bears the N-pentan-3-yl (1-ethylpropyl) substituent—a symmetric secondary alkyl group—as opposed to the regioisomeric N-pentan-2-yl (1-methylbutyl) group (CAS 1040046-28-3) . This branching position difference alters the steric environment around the nitrogen atom and the metabolic vulnerability of the α-carbon to N-dealkylation. Pentan-3-yl substitution places the branching point at the α-carbon directly adjacent to nitrogen, providing greater steric shielding of the amine than pentan-2-yl substitution (where branching occurs at the β-carbon relative to nitrogen). Computed physicochemical properties for the pentan-2-yl isomer (XlogP = 4.1, topological polar surface area = 12 Ų) are expected to be nearly identical for the pentan-3-yl isomer due to identical molecular formula and similar connectivity; however, the steric and metabolic differences arising from α- versus β-branching position have been shown in other amine series to affect CYP450-mediated N-dealkylation rates [1]. The two regioisomers are analytically distinguishable by their distinct InChI Keys (pentan-3-yl: GXFKDTBTNLWUOC-UHFFFAOYSA-N; pentan-2-yl: RKYCDNAZFJYVNU-UHFFFAOYSA-N) and GC/LC retention characteristics.

Regioisomer N-Alkyl Branching Steric Effects Metabolic Stability Analytical Differentiation

Predicted pKa and Basicity: Secondary N-Pentan-3-yl Amine vs. Primary 4-Chlorophenethylamine

The nitrogen atom in [2-(4-chlorophenyl)ethyl](pentan-3-yl)amine is a secondary amine, which typically exhibits slightly higher basicity (higher pKa of the conjugate acid) than primary amines due to the electron-donating inductive effect of the additional alkyl group. The primary amine analog 4-chlorophenethylamine has a predicted pKa of 9.72 ± 0.10 . Secondary N-alkyl phenethylamines generally show pKa values elevated by 0.3–0.8 units relative to their primary amine counterparts [1]. The target compound is therefore predicted to have a pKa in the range of approximately 10.0–10.5, meaning it will be >50% protonated at physiological pH (7.4) compared to the primary amine's ~99.5% protonated fraction, yielding a measurably different ratio of free base to protonated species that affects passive membrane permeability and receptor-binding interactions at pH 7.4.

pKa Basicity Amine Protonation Ionization State Druglikeness

[2-(4-Chlorophenyl)ethyl](pentan-3-yl)amine: Evidence-Supported Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Probe for N-Alkyl Chain Length and Branching Effects on Monoamine Transporter Selectivity

The compound serves as a high-N-alkyl-chain-length probe within a homologous series of 4-chlorophenethylamines. As established in Section 3 (Evidence Item 2), increasing N-alkyl chain length augments SERT relative potency while reducing NET/DAT releasing effects [1]. The N-pentan-3-yl group—the longest and most sterically hindered N-alkyl substituent among readily accessible 4-chlorophenethylamine analogs—provides an extreme data point for SAR studies mapping the relationship between N-alkyl bulk and transporter selectivity ratios. Researchers can use this compound alongside the primary amine, N-methyl, N-ethyl, and N-isopropyl analogs to construct quantitative SAR models predicting SERT:DAT and SERT:NET potency ratios as a function of N-alkyl carbon count and branching.

Forensic Reference Standard for Non-Cathinone 4-Chlorophenethylamine Identification and Differentiation

As elaborated in Evidence Item 4 (Section 3), [2-(4-chlorophenyl)ethyl](pentan-3-yl)amine is structurally distinct from the cathinone '4-chloro buphedrone' due to the absence of a β-keto group . Forensic toxicology laboratories require authentic reference standards of the amine form to correctly identify this compound in seized materials or biological specimens, as cathinone reference standards cannot serve as analytical proxies. The compound's unique InChI Key (GXFKDTBTNLWUOC-UHFFFAOYSA-N) and SMILES (CCC(CC)NCCc1ccc(Cl)cc1) enable unambiguous mass spectral library entry and chromatographic method validation, supporting accurate differentiation from its pentan-2-yl regioisomer (Evidence Item 5) and from cathinone congeners.

CNS Pharmacological Probe for Serotonergic vs. Dopaminergic Pathway Dissection

The combination of high predicted lipophilicity (XlogP ≈ 4.1; Evidence Item 1) and predicted SERT-skewed transporter selectivity (Evidence Item 2) makes this compound a candidate for in vitro and ex vivo studies examining serotonergic contributions to neuropharmacological endpoints. The attenuated TAAR1 activity inherent to the 4-chloro scaffold (Evidence Item 3: EC₅₀ = 2,860 nM for the primary amine parent vs. 129 nM for unsubstituted phenethylamine) [2] further narrows its pharmacological signature, reducing TAAR1-mediated confounding in experimental designs where transporter-mediated effects are the primary readout. The compound's elevated pKa (Evidence Item 6) necessitates careful pH control in in vitro assays to maintain consistent ionization state.

ADME Model Compound for Lipophilic Secondary Amine Permeability Studies

The high computed XlogP (~4.1) and secondary amine character of [2-(4-chlorophenyl)ethyl](pentan-3-yl)amine (Evidence Items 1 and 6) position it as a useful model compound for studying passive membrane permeability and blood-brain barrier penetration of lipophilic N-alkyl phenethylamines. It can be employed in PAMPA-BBB (Parallel Artificial Membrane Permeability Assay – Blood-Brain Barrier) [3] or Caco-2 monolayer assays alongside its lower-logP comparators (primary amine, N-isopropyl analog) to experimentally quantify the relationship between N-alkyl chain length, lipophilicity, and apparent permeability. This application exploits the >2-log-unit XlogP difference between this compound and the primary amine parent (XlogP = 1.9) [4] to generate a wide dynamic range for model validation.

Quote Request

Request a Quote for [2-(4-Chlorophenyl)ethyl](pentan-3-yl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.